Cas no 23291-87-4 (2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride)
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-6-amine,2-methyl-, hydrochloride (1:2)
- 2-Methyl-3H-benzoimidazol-5-ylamine dihydrochloride
- 6-Amino-2-methylbenzimidazole dihydrochloride
- 1H-BenziMidazol-5-aMine,2-Methyl-,dihydrochloride
- 2-METHYL-1H-BENZIMIDAZOL-6-AMINE
- 2-METHYL-3H-BENZOIMIDAZOL-5-YLAMINE
- CS-0205746
- EN300-31407
- 23291-87-4
- 1H-Benzimidazol-6-amine, 2-methyl-, hydrochloride (1:2)
- MFCD06800968
- O10831
- AS-50082
- 2-methyl-1h-benzo[d]imidazol-5-amine 2hcl
- 2-Methyl-1H-benzo[d]imidazol-6-amine dihydrochloride
- 2-Methyl-1H-benzo[d]imidazol-6-aminedihydrochloride
- FT-0676637
- 2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE DIHYDROCHLORIDE
- 2-Methyl-1h-benzimidazol-5-amine DiHCl
- 1H-Benzimidazol-5-amine, 2-methyl-, dihydrochloride
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
- AKOS015845691
- AKOS026742979
- 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
- 2-methyl-1H-benzimidazol-5-amine dihydrochloride
- 2-methyl-3H-benzimidazol-5-amine;dihydrochloride
- 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride
-
- MDL: MFCD06800968
- Inchi: 1S/C8H9N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3,(H,10,11);2*1H
- InChI Key: SCDNLMWAMQGHBA-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C(C)=NC2C=CC(=CC1=2)N
Computed Properties
- Exact Mass: 219.03300
- Monoisotopic Mass: 219.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7A^2
Experimental Properties
- PSA: 54.70000
- LogP: 3.63870
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M219030-100mg |
2-Methyl-1H-benzo[D]imidazol-5-amine Dihydrochloride |
23291-87-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M219030-500mg |
2-Methyl-1H-benzo[D]imidazol-5-amine Dihydrochloride |
23291-87-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M219030-1g |
2-Methyl-1H-benzo[D]imidazol-5-amine Dihydrochloride |
23291-87-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| Alichem | A069005228-1g |
2-Methyl-1H-benzo[d]imidazol-6-amine dihydrochloride |
23291-87-4 | 95% | 1g |
$190.80 | 2023-09-02 | |
| Alichem | A069005228-5g |
2-Methyl-1H-benzo[d]imidazol-6-amine dihydrochloride |
23291-87-4 | 95% | 5g |
$500.00 | 2023-09-02 | |
| Alichem | A069005228-10g |
2-Methyl-1H-benzo[d]imidazol-6-amine dihydrochloride |
23291-87-4 | 95% | 10g |
$735.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183034-5g |
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride |
23291-87-4 | 98% | 5g |
¥4762.90 | 2023-09-01 | |
| Chemenu | CM342800-250mg |
2-Methyl-1h-benzimidazol-5-amine DiHCl |
23291-87-4 | 95%+ | 250mg |
$113 | 2024-07-28 | |
| Chemenu | CM342800-1g |
2-Methyl-1h-benzimidazol-5-amine DiHCl |
23291-87-4 | 95%+ | 1g |
$282 | 2024-07-28 | |
| Chemenu | CM342800-5g |
2-Methyl-1h-benzimidazol-5-amine DiHCl |
23291-87-4 | 95%+ | 5g |
$756 | 2024-07-28 |
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Suppliers
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride
Introduction to 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride (CAS No. 23291-87-4)
2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 23291-87-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoimidazole derivative class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzo ring fused with a dimidazole moiety, further substituted with a methyl group and an amine functional group, all of which contribute to its unique chemical properties and reactivity.
The dihydrochloride salt form of 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride enhances its solubility in aqueous solutions, making it more amenable for various biochemical assays and pharmacokinetic studies. This property is particularly advantageous in drug development pipelines where solubility is a critical factor determining bioavailability and efficacy.
In recent years, there has been a surge in research focusing on benzoimidazole derivatives due to their demonstrated potential in modulating various biological pathways. The amine group in 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. This interaction is pivotal in the design of molecules that can selectively inhibit or activate specific pathways, thereby offering therapeutic benefits.
One of the most compelling areas of research involving 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride is its role in anticancer therapy. Studies have indicated that benzoimidazole derivatives can exhibit cytotoxic effects on cancer cells by interfering with crucial cellular processes such as DNA replication and cell cycle progression. The presence of the methyl group in the molecule may influence its binding affinity and selectivity towards cancer-specific targets, making it a promising candidate for further development.
Moreover, the pharmaceutical industry has been exploring the use of 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride in the development of novel antimicrobial agents. The unique structural features of this compound allow it to interact with bacterial enzymes and cellular components, potentially leading to the discovery of new antibiotics capable of combating drug-resistant strains.
The synthesis of 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can fine-tune the biological activity of the compound.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride with biological targets. These studies provide insights into the molecular recognition processes at an atomic level, aiding in the rational design of derivatives with enhanced potency and reduced side effects. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.
The pharmacological profile of 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride is further being elucidated through preclinical studies involving cell-based assays and animal models. These studies aim to evaluate its safety profile, pharmacokinetic behavior, and therapeutic efficacy across various disease models. Preliminary findings suggest that this compound exhibits promising activity in conditions such as inflammation and neurodegeneration, although more extensive research is warranted to confirm these observations.
In conclusion, 2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride (CAS No. 23291-87-4) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features, coupled with its demonstrated biological activities, position it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to the field of medicinal chemistry.
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